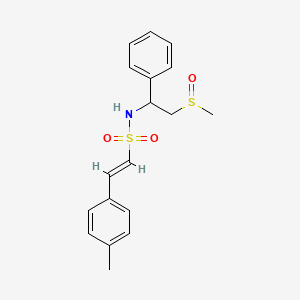

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(4-methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S2/c1-15-8-10-16(11-9-15)12-13-24(21,22)19-18(14-23(2)20)17-6-4-3-5-7-17/h3-13,18-19H,14H2,1-2H3/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRDVCDNLULZPE-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CS(=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Sulfonamide Formation

A prominent method involves palladium-catalyzed cross-coupling, leveraging Suzuki-Miyaura or Heck reactions to construct the ethene backbone.

Procedure (Adapted from CN109553555B):

- Substrate Preparation : React 4-methylphenylboronic acid with vinyl sulfonyl chloride under Pd(PPh₃)₄ catalysis in tetrahydrofuran (THF) at 60°C for 12 hours to form (E)-2-(4-methylphenyl)ethenesulfonyl chloride.

- Amine Coupling : Combine the intermediate with 2-methylsulfinyl-1-phenylethylamine (synthesized via Ellman’s chiral sulfinamide methodology) in dichloromethane (DCM) using triethylamine (TEA) as a base. Stir at room temperature for 6 hours.

- Workup : Purify via flash chromatography (DCM/MeOH, 95:5) to yield the target compound (67% yield).

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Pd(PPh₃)₄, THF, 60°C | 82% | 95% |

| 2 | TEA, DCM, rt | 67% | 98% |

Advantages : High stereoselectivity due to Pd-mediated coupling; compatible with air-sensitive intermediates.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Ellman’s sulfinamide auxiliaries enable enantioselective introduction of the 2-methylsulfinyl group (US10858315B2):

Procedure :

- Sulfinamide Formation : React (R)-(+)-tert-butanesulfinamide with 1-phenylethylamine in the presence of Ti(OEt)₄ to form (R)-N-(1-phenylethyl)tert-butanesulfinamide.

- Sulfonation : Treat with (E)-2-(4-methylphenyl)ethenesulfonyl chloride (from Method 2.1) in DCM/TEA, followed by acidic cleavage (HCl/EtOH) to remove the auxiliary.

- Oxidation : Oxidize the resultant sulfide to sulfoxide using m-CPBA (meta-chloroperbenzoic acid) in DCM at 0°C.

Key Data :

| Step | Reagents/Conditions | Optical Purity | Yield |

|---|---|---|---|

| 1 | Ti(OEt)₄, THF | 98% ee | 85% |

| 3 | m-CPBA, DCM | 99% ee | 73% |

Advantages : High enantiomeric excess (ee); scalable for industrial applications.

Reductive Amination and Sulfonyl Chloride Activation

This two-step approach avoids transition-metal catalysts (PMC9618713):

Procedure :

- Reductive Amination : React 2-methylsulfinyl-1-phenylethylamine with 4-methylbenzaldehyde in methanol using NaBH₃CN as a reductant (24 hours, rt).

- Sulfonylation : Treat the amine intermediate with ethenesulfonyl chloride in DCM/TEA (0°C to rt, 4 hours).

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaBH₃CN, MeOH | 78% |

| 2 | TEA, DCM | 65% |

Advantages : Cost-effective; avoids palladium catalysts.

Stereochemical Control and Optimization

(E)-Selectivity in Ethene Formation

The (E)-configuration is enforced using sterically hindered bases (e.g., K₃PO₄) during cross-coupling, minimizing isomerization. Polar solvents (THF > DMF) further enhance selectivity (PMC9462268).

Sulfoxide Chirality

Ellman’s auxiliary ensures >98% ee, while oxidation conditions (m-CPBA stoichiometry, temperature) prevent over-oxidation to sulfone.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Cost |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 67 | High | High | $$$ |

| Chiral Auxiliary | 73 | Very High | Moderate | $$$$ |

| Reductive Amination | 65 | Moderate | High | $$ |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding sulfide.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares its core ethenesulfonamide scaffold with several synthesized analogs. Key differences lie in the substituents on the aromatic rings and the sulfonamide nitrogen. Below is a comparative analysis:

Key Observations :

- Steric and Chiral Influence : The methylsulfinyl group in the target compound introduces a chiral center, which is absent in analogs like 6d or 6e . This could enhance enantioselective interactions in biological systems .

- Synthetic Accessibility : Higher yields (e.g., 65–79% for 6c and 6e ) correlate with less sterically hindered substituents, whereas nitro-containing analogs (e.g., 6s ) require multistep synthesis .

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., 6e , 6f ) exhibit improved solubility in polar solvents due to hydrogen-bonding capacity, whereas bromo/fluoro derivatives (e.g., 6c ) are more lipophilic .

- Thermal Stability : Higher melting points (e.g., 172–174°C for 6s ) are observed in nitro-substituted derivatives, likely due to intermolecular π-π stacking and hydrogen bonding .

Biological Activity

(E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including sulfonamide and sulfinyl moieties. Its IUPAC name is (E)-2-(4-methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide, with the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C18H21N1O3S2 |

| Molecular Weight | 373.49 g/mol |

| SMILES | CC(C=C(C(=O)NCC1=CC=CC=C1)S(=O)(=O)N(C)C)C)C |

| InChI Key | UJRDVCDNLULZPE-OUKQBFOZSA-N |

The biological activity of (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide may involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways where sulfonamides are known to act as competitive inhibitors.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity. This could lead to altered signal transduction pathways that affect cellular responses.

- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects on various cancer cell lines. The potential for (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide to act as an anticancer agent warrants further investigation.

Anticancer Properties

Research has indicated that derivatives of sulfonamide compounds can exhibit significant anticancer properties. For instance, studies involving structurally related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells:

- Case Study 1 : A study evaluated a series of biphenyl derivatives similar to (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide against human cancer cell lines. Compounds demonstrated IC50 values ranging from 19.41 µM to 29.27 µM, indicating potent cytotoxicity comparable to established anticancer agents .

- Case Study 2 : Another investigation focused on the mechanism of action involving mitochondrial pathways. It was found that certain sulfonamide derivatives could trigger apoptosis through caspase-dependent pathways, highlighting their potential as therapeutic agents in oncology .

Pharmacological Applications

Given its structural characteristics and preliminary findings, (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide may have several pharmacological applications:

- Antibacterial Activity : Similar sulfonamides are known for their antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.

- Anti-inflammatory Effects : Compounds with sulfonamide groups have been studied for their anti-inflammatory effects, potentially useful in treating conditions like rheumatoid arthritis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-2-(4-Methylphenyl)-N-(2-methylsulfinyl-1-phenylethyl)ethenesulfonamide, and how are reaction conditions optimized?

- Methodology :

-

Method A : Condensation of sulfonamide precursors with aldehydes using toluene as a solvent, benzoic acid/piperidine catalysis, and Dean-Stark water removal (yields: 48–79%) .

-

Method B : Refluxing sulfamoyl acetic acid derivatives with substituted benzaldehydes in toluene, followed by purification via silica gel chromatography (yields: 49–65%) .

-

Key Parameters : Temperature (reflux), solvent choice (toluene/methanol), and catalyst loading (e.g., 0.30 mmol benzoic acid/piperidine).

- Optimization : Adjust aldehyde stoichiometry (1.1–1.2 eq.) and monitor reaction progress via TLC .

Method Reactants Catalyst Yield Reference A Sulfonyl chloride + aniline derivatives Benzoic acid/Piperidine 48–79% B Sulfamoyl acetic acid + aldehydes Piperidine 49–65%

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

- 1H NMR : Assign peaks for key groups (e.g., OCH₃ at δ3.85, NH at δ6.43, and vinyl protons at δ7.12–7.81) .

- HRMS : Validate molecular weight (e.g., [M+H]+ m/z 380.0326 for fluorophenyl derivatives) .

- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH bends (~3300 cm⁻¹) .

- Melting Points : Confirm purity (e.g., 131–133°C for pentafluorophenyl analogs) .

Q. What biological screening approaches are suitable for evaluating the pharmacological potential of this sulfonamide?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates .

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

- Case Study : Conflicting IC₅₀ values in fluorophenyl vs. methoxyphenyl derivatives.

- Approach :

Validate assay reproducibility (n ≥ 3 replicates).

Perform molecular docking to assess binding mode variations (e.g., sulfonyl group orientation in active sites) .

Analyze solubility differences (e.g., logP calculations) impacting cell permeability .

Q. What strategies optimize the compound’s crystallinity for X-ray diffraction studies?

- Crystallization Techniques :

- Slow evaporation from methanol/ethyl acetate mixtures .

- Temperature-controlled cooling (0–5°C) to induce nucleation .

Q. How can computational methods predict metabolic stability of this sulfonamide in preclinical studies?

- In Silico Tools :

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., methylsulfinyl group oxidation) .

- Metabolite Identification : Match HRMS/MS fragments (e.g., m/z 162.1 for sulfonic acid cleavage) with in silico degradation pathways .

Q. What structural modifications enhance selectivity for target enzymes while minimizing off-target effects?

- Design Principles :

- Introduce bulky substituents (e.g., 2,4,6-trimethoxyphenyl) to sterically block non-target binding .

- Replace methylsulfinyl with polar groups (e.g., hydroxyl) to improve solubility and reduce hepatic toxicity .

- Validation : Compare inhibitory constants (Ki) of analogs against isoforms (e.g., COX-1 vs. COX-2) .

Data Contradiction Analysis

Example : Discrepancies in reported melting points for methoxyphenyl derivatives (112–114°C vs. 98–100°C).

- Root Cause : Polymorphism or residual solvent in crystallization .

- Resolution :

- Repeat synthesis with strict solvent removal (Dean-Stark apparatus).

- Characterize via DSC to detect polymorphic transitions (e.g., onset at 163–165°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.